molecular formula C10H13BrClNO3S B1373641 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride CAS No. 1354949-60-2

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride

Cat. No. B1373641
CAS RN: 1354949-60-2
M. Wt: 342.64 g/mol
InChI Key: NTVQUQLTFYYKSX-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride (abbreviated as BTMAA-HCl) is a synthetic compound with a broad range of applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, histone deacetylase, and cyclooxygenase-2. BTMAA-HCl has been used in a variety of laboratory experiments to examine the effects of enzyme inhibition on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride is instrumental in synthesizing various biologically active heterocyclic compounds. For instance, derivatives of 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole have been synthesized using this compound, which demonstrated significant analgesic and anti-inflammatory activity in pharmacological screenings (Drapak et al., 2022).

Structural Analysis and Intermediate Synthesis

This compound is also a crucial intermediate in the synthesis of other compounds. A study demonstrated its role in synthesizing 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, a significant intermediate for synthesizing biologically active heterocyclic compounds. The study highlighted the compound's ability to form stable structures through hydrogen bonding (Mazur et al., 2007).

Application in Organic Synthesis

Moreover, this compound has been used in the synthesis of various organic compounds. For example, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester demonstrates its versatility in organic synthesis (Qiu Fang-li, 2012).

Applications in Heterocyclic Syntheses

In the field of heterocyclic syntheses, the bromothiophenyl group in this compound is particularly useful. A study explored the reaction of sodium salt of 4-bromothiophen-3-carboxylic acids with carbanions, showcasing its utility in creating thienopyranones and thienopyridinones, which are important in various chemical applications (Ames & Ribeiro, 1975).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S.ClH/c11-7-5-8(16-6-7)9(10(13)14)12-1-3-15-4-2-12;/h5-6,9H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVQUQLTFYYKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride

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